Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate

Description

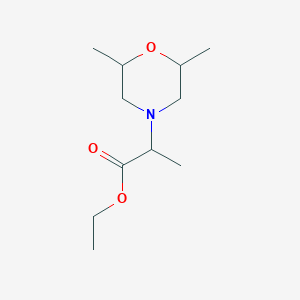

Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate (CAS 1462273-84-2) is a morpholine derivative with the molecular formula C₁₁H₂₁NO₃. Its structure comprises a morpholine ring substituted with two methyl groups at the 2- and 6-positions, linked to an ethyl propanoate moiety. The compound is cataloged under multiple synonyms, including ALBB-005656 and MFCD12027090, and is typically supplied with a purity of ≥95% . Morpholine derivatives are widely recognized for their roles in modulating solubility, bioavailability, and metabolic stability in drug design .

Properties

IUPAC Name |

ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-14-11(13)10(4)12-6-8(2)15-9(3)7-12/h8-10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPVHBYXXVIEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CC(OC(C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate typically involves the esterification of 2-(2,6-dimethylmorpholin-4-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent.

Major Products Formed

Oxidation: 2-(2,6-dimethylmorpholin-4-yl)propanoic acid.

Reduction: 2-(2,6-dimethylmorpholin-4-yl)propanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is investigated for its potential as a pharmaceutical intermediate. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study : Research has shown that derivatives of morpholine compounds exhibit significant activity against certain types of cancer cells. This compound may serve as a precursor for synthesizing more potent analogs.

Proteomics Research

The compound is utilized in proteomics for the study of protein interactions and functions. Its ability to modify proteins can help elucidate their roles in cellular processes.

Data Table: Applications in Proteomics

| Application | Description | Reference |

|---|---|---|

| Protein Modification | Used to label proteins for detection | Santa Cruz Biotechnology |

| Interaction Studies | Investigates protein-protein interactions | Parchem |

Photoinitiators in Polymer Chemistry

This compound has been explored as a photoinitiator in polymer chemistry due to its ability to initiate polymerization under UV light.

Case Study : A study demonstrated that incorporating this compound into polymer formulations improved the curing process and mechanical properties of the final product, enhancing its applicability in coatings and adhesives.

Toxicological Studies

While the compound shows promise in various applications, understanding its safety profile is crucial. Toxicological assessments have indicated that it may cause irritation upon contact with skin or eyes but does not present significant acute toxicity at low concentrations.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 2-(2,6-dimethylmorpholin-4-yl)propanoic acid, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate belongs to a broader class of ethyl propanoate derivatives functionalized with heterocyclic substituents. Below is a detailed comparison with structurally related compounds, focusing on substituent groups, molecular properties, and applications:

Table 1: Comparative Overview of Ethyl Propanoate Derivatives

Key Observations:

Heterocyclic Substituents: The target compound features a morpholine ring, which differs from the piperazine in Ethyl 1,4-dimethylpiperazine-2-carboxylate. Pesticide analogs (e.g., fenoxaprop, quizalofop) incorporate aromatic heterocycles (benzoxazolyl, quinoxalinyl), which confer herbicidal activity through acetyl-CoA carboxylase (ACCase) inhibition .

Functional Group Impact :

- The 2,6-dimethylmorpholine substituent in the target compound may reduce steric hindrance compared to bulkier aromatic groups in pesticides, favoring its role as a synthetic intermediate.

- Halogenated substituents (Cl, F) in pesticide derivatives enhance binding affinity to target enzymes, a feature absent in the morpholine analog .

Applications :

Physicochemical and Spectroscopic Properties

For example, pyruvate derivatives in ergothioneine synthesis () were analyzed using ¹H-NMR with ethyl viologen as an internal standard to resolve overlapping signals. This method could be applicable to quantify the target compound’s methyl and morpholine protons .

Table 2: Hypothetical NMR Shifts (Based on Structural Analogs)

Commercial Availability and Purity

The compound is listed as discontinued by CymitQuimica () but remains available from suppliers like Combi-Blocks (95% purity) and Global Chemical Supplier . This contrasts with pesticide derivatives, which are widely commercialized due to established agrochemical demand .

Biological Activity

Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties. This article provides a detailed overview of its biological activity, potential therapeutic applications, and mechanisms of action based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 215.29 g/mol. The compound features a morpholine ring with two methyl substitutions at the 2 and 6 positions, linked to an ethyl propanoate group. This structure is critical for its reactivity and potential biological interactions.

Therapeutic Potential

Research indicates that this compound is being explored for several therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity, which could lead to applications in combating bacterial infections.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the morpholine ring allows for hydrophobic interactions with protein structures, influencing their functionality. Although detailed pathways remain to be elucidated, initial findings indicate potential binding with proteins involved in metabolic pathways.

1. Synthesis and Solubility Studies

A notable study synthesized a derivative of curcumin incorporating the morpholine moiety from this compound. This derivative demonstrated increased solubility (three times more soluble than curcumin), suggesting enhanced bioavailability which is crucial for therapeutic efficacy.

2. Interaction Studies

Preliminary interaction studies have indicated that this compound may bind to various proteins involved in metabolic processes. These studies are essential for understanding the compound's pharmacodynamics and potential side effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | Similar morpholine structure | Different position of ethyl group |

| N,N-Dimethylmorpholine | No ethyl ester group | Lacks ester functionality |

| Morpholine | Basic structure without substitutions | No additional functional groups |

This table highlights how this compound stands out due to its specific ethyl propanoate linkage and dual methyl substitutions on the morpholine ring.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate, and how are reaction conditions optimized?

Methodology : The compound can be synthesized via esterification of the corresponding propanoic acid derivative with ethanol under acid catalysis (e.g., sulfuric acid). Reaction optimization includes controlling stoichiometry (e.g., 1.2:1 molar ratio of ethanol to acid), temperature (70–80°C), and solvent selection (e.g., toluene for azeotropic water removal). Post-reaction purification involves fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is structural characterization of this compound performed?

Methodology : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm the morpholine ring protons (δ 2.4–3.1 ppm) and ester carbonyl (δ 170–175 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z calculated via PubChem data) .

- IR : Ester C=O stretching (~1740 cm) and morpholine C-O-C bands (~1120 cm) .

Q. What analytical methods are recommended for assessing purity and identifying impurities?

Methodology : Employ reversed-phase HPLC with a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), and UV detection (210–254 nm). Compare retention times against known impurities such as propanoic acid derivatives (e.g., 2-(4-ethylphenyl)propanoic acid) listed in pharmacopeial standards .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be elucidated?

Methodology : Conduct kinetic studies under varying temperatures and pH to identify rate-determining steps. Use isotopic labeling (e.g., -ethanol) to trace ester bond formation. Computational modeling (DFT) can map transition states and intermediates, referencing molecular descriptors from PubChem .

Q. What strategies resolve contradictions in impurity profiling data during HPLC analysis?

Methodology : Cross-validate results using LC-MS/MS to differentiate isobaric impurities (e.g., isomers of propanoic acid derivatives). Adjust chromatographic conditions (e.g., gradient slope, column temperature) or employ orthogonal methods like capillary electrophoresis (CE) .

Q. How does the compound’s stability vary under accelerated degradation conditions (e.g., heat, light, pH)?

Methodology : Design stress tests:

- Hydrolysis : Expose to 0.1M HCl/NaOH (40°C, 24h) and monitor degradation via HPLC.

- Oxidation : Treat with 3% HO and identify oxidation products (e.g., morpholine N-oxide) using HRMS .

- Photolysis : Use ICH Q1B guidelines with UV light (320–400 nm) .

Q. What computational approaches predict the compound’s environmental fate in agrochemical applications?

Methodology : Apply QSAR models to estimate biodegradability and toxicity. Use molecular docking to study interactions with target enzymes (e.g., acetylcholinesterase for pesticide activity). Validate predictions with experimental data on soil half-life and metabolite identification via GC-MS .

Q. How can enantiomeric resolution of the compound be achieved, given its chiral centers?

Methodology : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Alternatively, derivatize with a chiral reagent (e.g., Mosher’s acid chloride) and analyze via -NMR for diastereomer differentiation .

Q. What experimental designs address discrepancies in spectral data (e.g., unexpected NMR shifts)?

Methodology : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator). For ambiguous MS fragments, use tandem MS with collision-induced dissociation (CID) .

Q. How are reaction intermediates characterized during multi-step synthesis?

Methodology : Use in-situ FTIR or Raman spectroscopy to monitor real-time intermediate formation. Quench reactions at timed intervals and isolate intermediates via flash chromatography. Confirm structures using X-ray crystallography for crystalline intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.